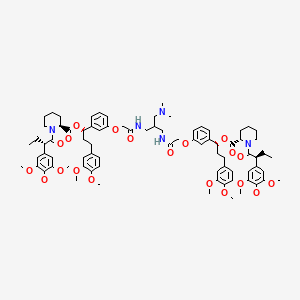
Unii-RY82B826ND
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AS-1669058 is a G-protein-coupled receptor 119 (GPR119) agonist used to as new drug to treat type 2 diabetes.
Applications De Recherche Scientifique
Nanoparticle Synthesis
- Nanoparticles are crucial in advancing materials science, and their liquid-phase syntheses are integral to the development of new materials. This progress is especially vital in the electronics industry, where novel semiconducting materials have transitioned from vacuum tubes to miniature chips, demonstrating the synergy between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).
Educational Programs for Translating Research into Innovations
- Educational programs aimed at assisting academic researchers in transforming basic scientific research into practical innovations are critical. These programs are designed to support the creation of viable, socially beneficial businesses and address innovation challenges in the U.S. by providing training, education, and financial support (Giordan, Shartrand, Steig, & Weilerstein, 2011).
Surface Science Research
- Surface science research focuses on synthesizing and studying thin films of actinides and their compounds. Techniques like X-ray and ultra-violet photoelectron spectroscopy (XPS and UPS) and Auger electron spectroscopy (AES) are employed for these studies. Understanding these materials is essential for applications in various scientific fields (Gouder, 1998).
Collaborative Environments for Environmental Models
- Collaborative working environments are crucial for the development and use of large scientific applications like the Unified Air Pollution Model (UNI-DEM). These frameworks offer application-centric facilities and are instrumental in enabling remote job submission and file transfer, essential for large-scale environmental research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).
Dual-Band Front-End for Wireless Applications
- The development of a dual-band front-end operating in the 2.4 Industrial Scientific and Medical (ISM) band and 5.15-GHz Unlicensed National Information Infrastructure (UNII) band showcases the integration of scientific research in practical applications like wireless communication. This technology demonstrates the importance of research in developing innovative solutions for modern communication needs (Li, Quintal, & Kenneth, 2004).
Nanosatellite Program
- The University Nanosat Program (UNP) is an example of how academic research can be integrated with practical applications in aerospace technology. The program not only advances scientific research but also contributes to the training of aerospace professionals, showcasing the intersection of academia and industry (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).
Standardization in Income Inequality Research
- The Standardized World Income Inequality Database (SWIID) maximizes comparability for a large sample of countries and years, enabling cross-national research on income inequality. This standardization process is vital for ensuring accurate and comprehensive data analysis in socio-economic research (Solt, 2009).
Transformation of Scientific and Technical Achievements
- Universities play a pivotal role in transforming scientific and technical achievements into high-tech industrialization. This process is crucial for advancing national economic construction and developing cost-effective scientific and technological industries (Xian-guo, 2004).
Universal Protein Resource (UniProt)
- UniProt supports biological research by maintaining a comprehensive, classified, and annotated protein sequence knowledgebase. This resource is crucial for the scientific community, facilitating research in various fields of biology (Morgat et al., 2010).
Propriétés
Numéro CAS |
1395553-32-8 |
|---|---|
Nom du produit |
Unii-RY82B826ND |
Formule moléculaire |
C20H17BrF2N4O5 |
Poids moléculaire |
511.27 |
Nom IUPAC |
3-(2-((2-(4-bromo-2,5-difluorophenyl)-6-methylpyrimidin-4-yl)amino)ethyl)pyridine 1-oxide oxalate |
InChI |
InChI=1S/C18H15BrF2N4O.C2H2O4/c1-11-7-17(22-5-4-12-3-2-6-25(26)10-12)24-18(23-11)13-8-16(21)14(19)9-15(13)20;3-1(4)2(5)6/h2-3,6-10H,4-5H2,1H3,(H,22,23,24);(H,3,4)(H,5,6) |
Clé InChI |
RHZMWZFMDCGRBP-UHFFFAOYSA-N |
SMILES |
Cc1cc(nc(n1)c2cc(c(cc2F)Br)F)NCCc3ccc[n+](c3)[O-].C(=O)(C(=O)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AS-1669058; AS 1669058; AS1669058; AS-1669058 oxalate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)

![N-[2-[[(1S)-1-[3-(trifluoromethyl)phenyl]ethyl]amino]-1H-benzimidazol-4-yl]acetamide](/img/structure/B605524.png)

![3-(2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoic acid](/img/structure/B605527.png)






